(S)-Gossypol (acetic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

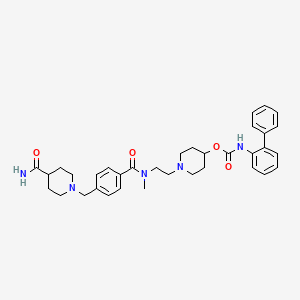

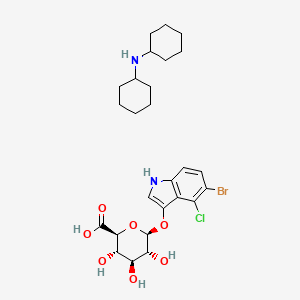

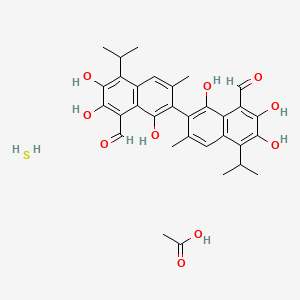

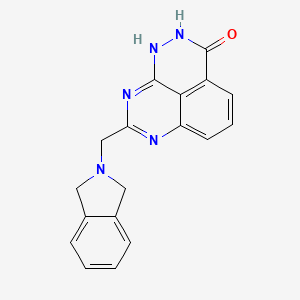

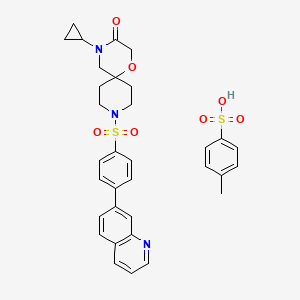

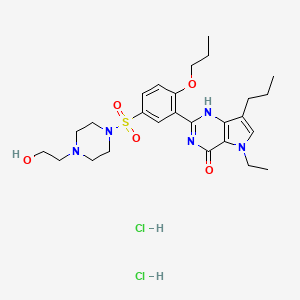

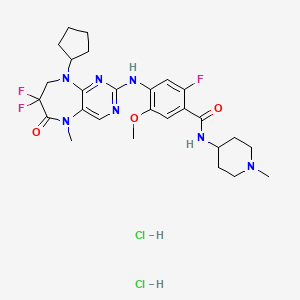

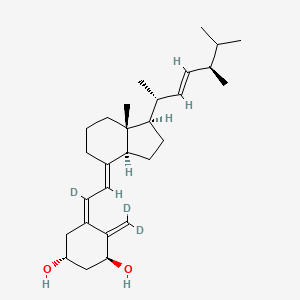

(S)-Gossypol (acetic acid) is a useful research compound. Its molecular formula is C32H36O10S and its molecular weight is 612.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Gossypol (acetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Gossypol (acetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Contraceptive Research and Ethical Implications : Gossypol has been investigated for its antispermatogenic effects and as a potential male contraceptive. Initial trials involved various gossypol preparations, including gossypol acetic acid, showing promise but with concerns about reversibility and side effects such as fatigue and gastrointestinal disorders (Aitken, 1983).

Non-mutagenic in Sperm Head Abnormality Assay : Gossypol acetic acid was investigated for its mutagenic effects in mice, and results showed no detectable increase in sperm head abnormalities, indicating a lack of mutagenicity at certain doses (Majumdar, Ingraham & Prymowicz, 1982).

Vaginal Contraceptive Efficacy : A clinical study on the efficacy of gossypol acetic acid as a vaginal contraceptive agent showed that its application significantly decreased the number of spermatozoa in cervical mucus, with a high number of spermatozoa being immobilized (Ratsula, Haukkamaa, Wichmann & Luukkainen, 1983).

Analytical Techniques for Gossypol : High-performance liquid chromatography (HPLC) has been used for the quantitative and qualitative analysis of gossypol, essential for research and ensuring the purity of the chemical used in studies (Abou-Donia, Lasker & Abou‐Donia, 1981).

Effects on Cellular Systems : Gossypol acetic acid was evaluated for its effects on cell multiplication, DNA synthesis, and cell surface ultrastructure in cultured murine erythroleukemia cells, showing significant impacts at various dosages (Majumdar, Daly, Kleemeyer, Daehler, Baker & Tice, 1991).

Gossypol Recovery and Purity : Methods have been developed to recover gossypol from cottonseed soapstock, supporting further studies into its medicinal activities due to its anti-tumor, anti-fertility, and anti-viral properties (Dowd & Pelitire, 2001).

Pharmacokinetic Evaluation : An HPLC assay for the determination of R-(-)-gossypol in human plasma has been developed, aiding in the clinical pharmacokinetic studies of gossypol as a potential treatment for advanced solid tumor malignancies (Lin, Gounder, Bertino, Kong, DiPaola & Stein, 2012).

Genotoxic Effects on Bone Marrow Cells : An in vivo study in mice evaluated the genotoxic effect of gossypol acetic acid on bone marrow cells, focusing on the frequency of micronuclei and mitotic index. The study suggests that gossypol is not a clastogenic or mutagenic agent in these cells (Orhan, Ekmekçi & Menevşe, 1993).

Effects on Human Spermatozoa : Studies have also investigated the direct effects of gossypol and its acetic acid adduct on human spermatozoa, affecting motility, velocity, and functional competence. These findings reinforce its potential contraceptive role and its scientific value as a probe for spermatozoon components (Aitken, Liu, Best & Richardson, 1983).

Comparative Studies on Sperm Motility : The comparative effects of gossypol acetic acid on the motility of human and monkey spermatozoa were studied, showing varying degrees of inhibition between species (Chongthammakun, Ekavipat, Sanitwongse & Pavasuthipaisit, 1986).

Propriétés

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde;sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2.H2S/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4;/h7-12,33-38H,1-6H3;1H3,(H,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDLJMCJMCCHOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O.S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Gossypol (acetic acid) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aR,5aR,5bS,8R,8aS,9aS,9bS,9cS)-8-Acetyl-4-chloro-8a,9b-dimethyl-2-oxo-1a,2,5a,5b,6,7,8,8a,9,9a,9b,9c-dodecahydro-1H-cyclopropa[a]pentaleno[1,2-h]naphthalen-8-yl acetate](/img/structure/B8068691.png)

![1-[(3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B8068692.png)

![3-(6-Fluoro-1-aza-10-azoniatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;chloride](/img/structure/B8068696.png)

![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8068735.png)